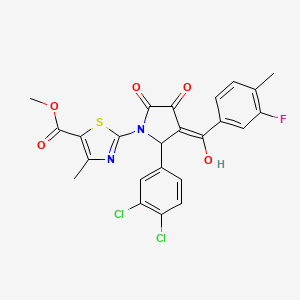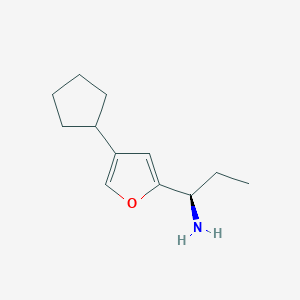
1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloromethyl group attached to the first carbon and three methyl groups attached to the third, fourth, and fifth carbons of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethylpyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as zinc chloride or aluminum chloride can enhance the efficiency of the chloromethylation process. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyrazoles.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives such as pyrazole carboxylic acids or pyrazole alcohols.
- Reduced derivatives like 3,4,5-trimethyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole: Lacks one methyl group compared to 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole.
1-(Chloromethyl)-4,5-dimethyl-1H-pyrazole: Lacks one methyl group at the third position.
1-(Chloromethyl)-3,4,5-trimethyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and may influence its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H11ClN2 |
|---|---|
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3,4,5-trimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-6(2)9-10(4-8)7(5)3/h4H2,1-3H3 |
Clave InChI |
LMXLKAUIBUIQIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


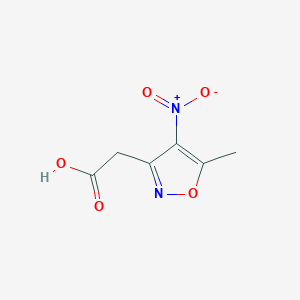
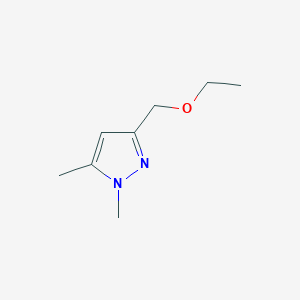
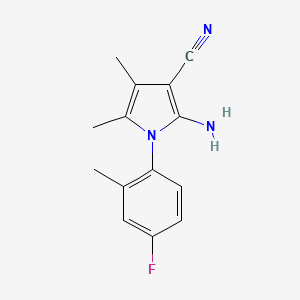
![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
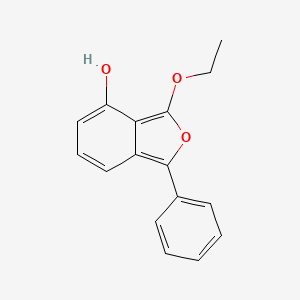
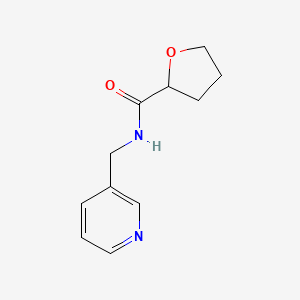
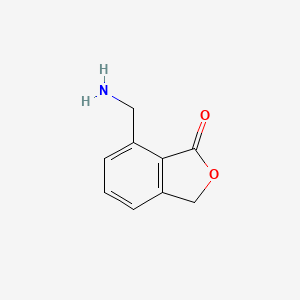

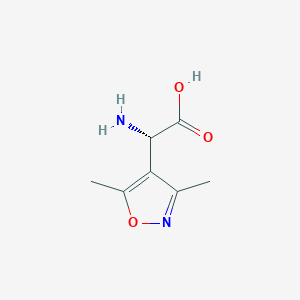
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

